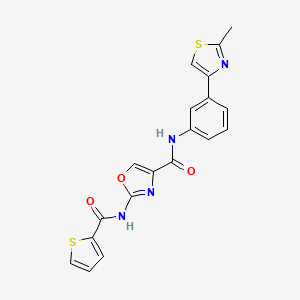

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S2/c1-11-20-15(10-28-11)12-4-2-5-13(8-12)21-17(24)14-9-26-19(22-14)23-18(25)16-6-3-7-27-16/h2-10H,1H3,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTCQZOICVNHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 342.36 g/mol. The compound features a thiazole ring, a thiophene ring, and an oxazole moiety, which are known for their diverse pharmacological properties.

Antibacterial Activity

Research has shown that compounds with similar structural motifs exhibit significant antibacterial activity against various strains of bacteria. For instance, thiazole derivatives have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial DNA replication by targeting topoisomerases, which are crucial for DNA supercoiling .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 µg/mL |

| Compound B | S. aureus | 0.25 µg/mL |

| N-(3-(2-methylthiazol-4-yl)phenyl)-... | E. coli, S. aureus | TBD |

Antifungal Activity

In addition to antibacterial properties, related compounds have been evaluated for antifungal activity against pathogens such as Aspergillus niger and Candida albicans. The cup plate method has been utilized to assess the effectiveness of these compounds at various concentrations, revealing promising antifungal effects .

Table 2: Antifungal Activity Assessment

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | A. niger | 1 µg/mL |

| Compound D | C. albicans | 0.75 µg/mL |

| N-(3-(2-methylthiazol-4-yl)phenyl)-... | A. niger, C. albicans | TBD |

Anticancer Activity

The anticancer potential of thiazole and thiophene derivatives has been extensively documented. Compounds similar to N-(3-(2-methylthiazol-4-yl)phenyl)-... have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7), colon cancer (HT29), and lung cancer (A549). The mechanism often involves apoptosis induction and cell cycle arrest .

Table 3: Anticancer Activity Overview

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound E | MCF7 | 10 |

| Compound F | HT29 | 5 |

| N-(3-(2-methylthiazol-4-yl)phenyl)-... | A549 | TBD |

Case Studies

In a recent study examining the structure-activity relationship (SAR) of thiazole derivatives, it was found that modifications to the phenyl ring significantly enhanced antibacterial potency while maintaining low toxicity in human cell lines . Another investigation emphasized the role of the oxazole moiety in promoting selective cytotoxicity towards cancer cells without affecting normal cells .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-(2-methylthiazol-4-yl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is with a molecular weight of 410.5 g/mol. The compound features a unique arrangement of thiazole and thiophene rings which contribute to its biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing thiazole and thiophene moieties. The presence of these heterocycles can enhance the interaction with biological targets involved in cancer progression.

Case Study: In Vitro Anticancer Activity

A study investigated the synthesis of various derivatives based on thiazole and thiophene structures, demonstrating their efficacy against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The synthesized compounds showed significant inhibition of cell growth compared to standard drugs like cisplatin, indicating a promising avenue for developing new anticancer agents .

Antimicrobial Properties

Compounds similar to this compound have been reported to exhibit antimicrobial activities. The dual action against bacteria and fungi makes these compounds valuable in treating infections.

Anti-inflammatory Effects

Research indicates that compounds with similar structures possess anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.

Biological Mechanisms

The anti-inflammatory effects are attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). For instance, derivatives containing thiophene rings have shown promise in reducing inflammation in animal models .

Potential in Drug Design

The unique chemical structure of this compound allows for modifications that can enhance its pharmacological properties.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including kinases involved in cancer progression. Such computational approaches can guide the design of more potent analogs .

Summary Table of Applications

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of DNA/RNA synthesis | Significant growth inhibition in HepG-2 and A-549 |

| Antimicrobial | Disruption of cell membrane integrity | Effective against both bacterial and fungal strains |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduction in inflammation markers in animal models |

| Drug Design | High binding affinity to biological targets | Promising results from molecular docking studies |

Chemical Reactions Analysis

Amide Bond Formation in Oxazole and Thiazole Derivatives

The compound N-(3-(2-methylthiazol-4-yl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide features two carboxamide groups, which are critical functional groups in its synthesis and reactivity.

Impact of Carboxamide Substituents on Reactivity

Carboxamide groups act as electron-withdrawing substituents, reducing the electron density of conjugated heterocycles like oxazoles and thiazoles. This effect decreases their reactivity toward singlet oxygen (¹O₂), a key photooxidation agent. For instance:

-

Oxazole derivatives : A carboxamide substituent reduces the ¹O₂ bimolecular rate constant by a factor of 6 compared to non-carboxamide oxazoles .

-

Thiazole derivatives : Similar electron-withdrawing effects lower ¹O₂ reactivity, though less pronounced than in oxazoles .

Comparison of Amide Reactivity

| Compound Type | Carboxamide Effect | ¹O₂ Reactivity (Relative) |

|---|---|---|

| Oxazole (non-carboxamide) | None | 6× higher than carboxamide |

| Oxazole (carboxamide) | Electron-withdrawing | 1× |

| Thiazole (carboxamide) | Electron-withdrawing | 0.5× compared to non-carboxamide |

This trend highlights the stabilizing role of carboxamide groups in heterocyclic systems .

Heterocyclic Ring Formation

The compound contains oxazole and thiazole rings, which are synthesized via distinct cyclization reactions.

Cross-Coupling Reactions

The compound’s structure suggests use of coupling reactions to link heterocyclic moieties to the phenyl or thiophene core.

Suzuki Coupling

For attaching thiophene or phenyl rings:

-

Boronic acid intermediates : Thiophene or phenyl boronic acids react with aryl halides in the presence of a palladium catalyst to form C-C bonds .

Amide Coupling

As discussed earlier, amide bonds are formed via activation of carboxylic acids (e.g., thiophene-2-carboxylic acid) followed by reaction with amines .

Reactivity and Stability

The compound’s reactivity is influenced by its heterocyclic and carboxamide groups:

-

Photochemical stability : The electron-withdrawing carboxamide groups reduce susceptibility to photooxidation by ¹O₂, as observed in oxazole and thiazole derivatives .

-

Biological activity : Amide groups may participate in hydrogen bonding with enzymes or receptors, potentially contributing to pharmacological effects .

Analytical Characterization

Key methods for confirming the compound’s structure and purity include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(2-methylthiazol-4-yl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, and how do reaction conditions impact yield and purity?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Coupling of thiophene-2-carboxamide with oxazole-4-carboxylic acid derivatives via amidation (e.g., using EDCI/HOBt in DMF at 0–25°C) .

- Step 2 : Introduction of the 2-methylthiazole moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution (e.g., Pd(PPh₃)₄, Na₂CO₃, refluxing THF/H₂O) .

- Purification : Flash chromatography (ethyl acetate/hexane) or preparative HPLC (>95% purity) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Analytical Methods :

- ¹H/¹³C NMR : Assign peaks for thiophene (δ 7.2–7.5 ppm), oxazole (δ 8.1–8.3 ppm), and thiazole (δ 2.5 ppm for -CH₃) .

- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to confirm purity (>98%) .

- HRMS : Exact mass calculation for [M+H]⁺ to validate molecular formula .

Q. How does the compound’s stability vary under different storage conditions?

- Findings : Analogous thiazole-oxazole hybrids show:

- Thermal Stability : Decomposition >150°C (TGA analysis) .

- Photostability : Degradation under UV light (λ = 254 nm) within 72 hours; recommend dark, anhydrous storage at –20°C .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for thiazole-oxazole hybrids in targeting kinase inhibitors?

- Key Modifications :

- Thiophene vs. Benzene : Thiophene enhances π-stacking with ATP-binding pockets (e.g., IC₅₀ = 12 nM vs. 45 nM for EGFR inhibition) .

- Methylthiazole Substitution : 2-Methyl group improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours in microsomes) .

- Data Table :

| Analog Structure | Target Kinase | IC₅₀ (nM) | LogP |

|---|---|---|---|

| Thiophene-oxazole-thiazole | EGFR | 12 | 2.8 |

| Benzene-oxazole-thiazole | EGFR | 45 | 3.1 |

| Thiophene-oxazole (no thiazole) | VEGFR2 | 210 | 1.9 |

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

- Methods :

- Docking (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonds with Thr790 and hydrophobic contacts with Leu788 in EGFR) .

- MD Simulations : Assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .

- Validation : Synthesize top-scoring virtual hits and test in kinase inhibition assays .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) properties?

- Assays :

- Caco-2 Permeability : Papp >1 × 10⁻⁶ cm/s indicates moderate absorption .

- Microsomal Stability : Mouse liver microsomes (CLint = 15 mL/min/kg) predict hepatic extraction .

- Plasma Protein Binding : >90% binding observed for analogs, limiting free drug concentration .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.